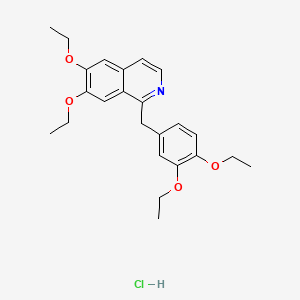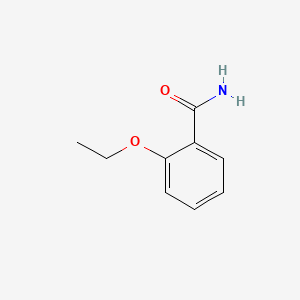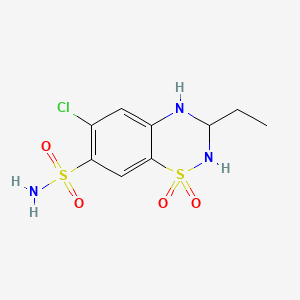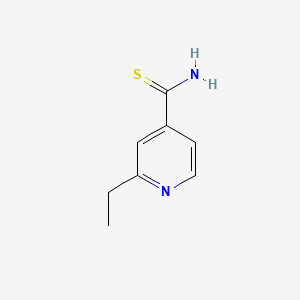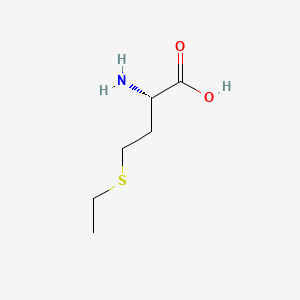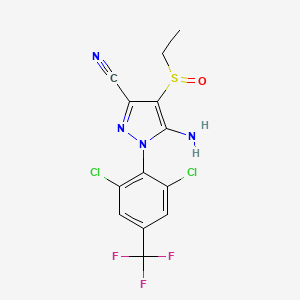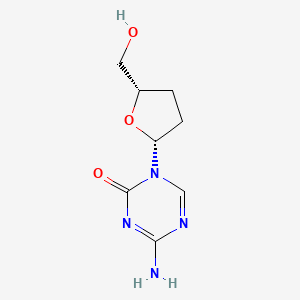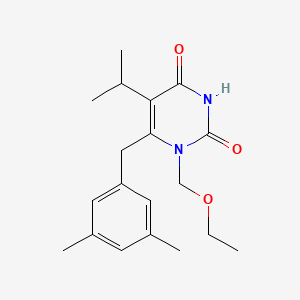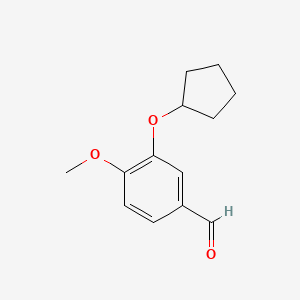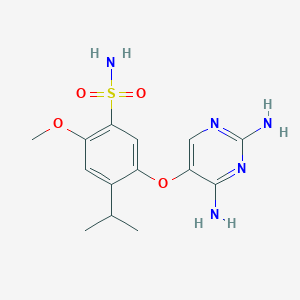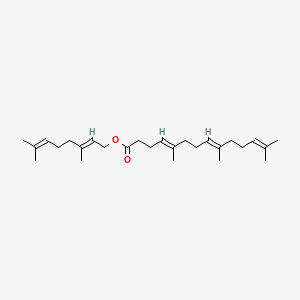
EPI-001
Übersicht
Beschreibung
EPI-001 is a nonsteroidal antiandrogen compound that acts as an antagonist of the androgen receptor. It is the first inhibitor of the androgen receptor amino-terminal domain. This compound and its stereoisomers were discovered by Marianne Sadar and Raymond Andersen. This compound is particularly significant in the treatment of castration-resistant prostate cancer, as it targets a different domain of the androgen receptor compared to conventional antiandrogens .
Wissenschaftliche Forschungsanwendungen
EPI-001 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study the interactions of small molecules with the androgen receptor.
Biology: The compound is used to investigate the role of the androgen receptor in cellular processes and gene regulation.
Medicine: this compound is being explored as a therapeutic agent for the treatment of castration-resistant prostate cancer.
Industry: The compound’s unique mechanism of action makes it a valuable tool for developing new antiandrogen therapies.
Wirkmechanismus
EPI-001 exerts its effects by binding covalently to the N-terminal domain of the androgen receptor. This binding blocks protein-protein interactions required for the transcriptional activity of the androgen receptor and its splice variants. The compound’s unique mechanism of action involves the formation of a reversible complex with the androgen receptor, followed by a nucleophilic attack on the chloro group to form an adduct that inhibits receptor activity .
Biochemische Analyse
Biochemical Properties
This interaction is key for the ability of prostate cells to proliferate in the absence of androgens . Specifically, EPI-001 blocks AR interactions with CREB-binding protein, RAP74, and between the NTD and C-terminal domain (termed N/C interaction) required for antiparallel dimer formation of AR .
Cellular Effects
This compound has been shown to have inhibitory effects on AR in prostate cancer (PCa) cell lines and tissues . It results in inhibition of transcriptional activation units (TAUs) 1 and 5 of the AR NTD, and reduced AR expression . This compound inhibited growth of AR-positive and AR-negative PCa cell lines, with the highest sensitivity observed in LNCaP cells .
Molecular Mechanism
This compound acts by binding covalently to the N-terminal domain (NTD) of the AR and blocking protein-protein interactions required for transcriptional activity of the AR and its splice variants . This is different from all currently-used antiandrogens, which bind to the C-terminal ligand-binding domain (LBD) of the AR and competitively block binding and activation of the receptor by androgens .
Temporal Effects in Laboratory Settings
It is known that this compound has general thiol alkylating activity, which suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that this compound has been shown to reduce the growth of CRPC xenografts , suggesting that it may have dose-dependent effects in vivo.
Metabolic Pathways
It is known that this compound has general thiol alkylating activity , which suggests that it may interact with enzymes or cofactors that contain thiol groups.
Transport and Distribution
Given its mechanism of action, it is likely that this compound is transported to the nucleus where it interacts with the androgen receptor .
Subcellular Localization
This compound binds to the activation function-1 (AF-1) region in the NTD of the AR This suggests that this compound is localized to the nucleus where it interacts with the androgen receptor
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of EPI-001 involves multiple steps, including the preparation of its stereoisomers. The synthetic route typically involves the reaction of 3-chloro-2-hydroxypropyl phenyl ether with various reagents to form the desired product. Detailed experimental procedures include the use of nuclear magnetic resonance spectroscopy to monitor the synthesis and confirm the structure of the compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the synthesis likely involves scaling up the laboratory procedures with appropriate modifications to ensure efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
EPI-001 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl and chloro groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while substitution reactions can result in the replacement of the chloro group with other functional groups.
Vergleich Mit ähnlichen Verbindungen
EPI-001 is unique compared to other antiandrogens due to its mechanism of action. While conventional antiandrogens like flutamide, nilutamide, bicalutamide, and enzalutamide bind to the C-terminal ligand-binding domain of the androgen receptor, this compound targets the N-terminal domain. This distinction makes this compound effective against androgen receptor splice variants that lack the ligand-binding domain, which are often associated with castration-resistant prostate cancer .
Similar Compounds
- Flutamide
- Nilutamide
- Bicalutamide
- Enzalutamide
These compounds, unlike this compound, bind to the C-terminal ligand-binding domain of the androgen receptor and competitively block the binding and activation of the receptor by androgens .
Eigenschaften
IUPAC Name |
3-[4-[2-[4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClO5/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,23-25H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTYUHNZRYZEEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400170 | |
| Record name | EPI 001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
227947-06-0 | |
| Record name | 3-[4-[1-[4-(3-Chloro-2-hydroxypropoxy)phenyl]-1-methylethyl]phenoxy]-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=227947-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EPI 001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPI-001 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9PRH4DC8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



